3-(6-Methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one
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Overview
Description
3-(6-Methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining imidazo[2,1-b][1,3]benzothiazole and chromen-2-one moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and catalyst-free reactions, can further improve the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3-(6-Methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(6-Methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Benzothiazole derivatives: Known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
3-(6-Methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one stands out due to its unique combination of imidazo[2,1-b][1,3]benzothiazole and chromen-2-one moieties, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(6-methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c1-11-6-7-15-17(8-11)24-19-20-14(10-21(15)19)13-9-12-4-2-3-5-16(12)23-18(13)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFPTSBPSOVAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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